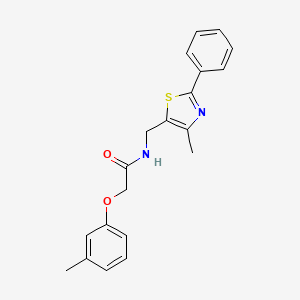

N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide

Description

Properties

IUPAC Name |

2-(3-methylphenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-14-7-6-10-17(11-14)24-13-19(23)21-12-18-15(2)22-20(25-18)16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOPVQRLRKURBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCC2=C(N=C(S2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting with a suitable precursor, such as a substituted phenylthiazole, the thiazole ring can be constructed through cyclization reactions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents.

Attachment of the Acetamide Group: The acetamide group can be attached through amide bond formation, often using reagents like acyl chlorides or anhydrides.

Final Coupling with m-Tolyloxy Group: The final step involves coupling the thiazole derivative with the m-tolyloxy group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones, especially at the thiazole ring.

Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents or nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce primary amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole-based compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study : A study evaluated several thiazole derivatives against Staphylococcus aureus and Escherichia coli, showing that certain modifications to the thiazole structure enhanced antimicrobial efficacy .

Anticancer Potential

N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide has been investigated for its anticancer properties. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study : A derivative was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating a dose-dependent inhibition of cell proliferation . The compound's ability to target specific cancer-related pathways makes it a candidate for further development.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. Thiazole derivatives have shown promise in inhibiting pro-inflammatory cytokines and mediators, suggesting their utility in treating inflammatory diseases.

Case Study : In vitro studies indicated that certain thiazole derivatives could reduce the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), highlighting their role in modulating inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiazole ring or the acetamide group can significantly influence potency and selectivity against target cells.

| Modification | Effect on Activity |

|---|---|

| Substitution on phenyl ring | Enhanced anticancer activity |

| Alteration of side chains | Improved antimicrobial properties |

| Changes to functional groups | Increased anti-inflammatory effects |

Mechanism of Action

The mechanism of action of “N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties of Selected Acetamide Derivatives

- Thiazole vs. Thiazolidinedione/Thiazolidinone Cores: The target compound’s thiazole core differs from thiazolidinedione () or thiazolidinone () systems, which include additional carbonyl or dione groups. These differences impact electronic properties and binding modes. For example, thiazolidinediones (e.g., compound 73) exhibit anti-inflammatory activity via PPAR-γ modulation, while thiazoles may target kinase or protease enzymes .

Substituent Effects :

- The m-tolyloxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups like the 4-fluorophenyl in compound 9b () or the nitro-furyl group in compound 12 (). Such variations influence solubility, pKa, and metabolic stability .

- Fluorine substituents (e.g., in ’s compound) enhance metabolic stability and bioavailability compared to methyl or methoxy groups .

Physicochemical Properties

- Melting Points: Thiazolidinone derivatives () exhibit lower melting points (e.g., 147–148°C for compound 11) compared to oxazole analogs (e.g., 81°C for 2-phenyl-5-γ-tolyloxazole in ), likely due to reduced crystallinity from sulfur’s larger atomic radius .

- pKa : The target compound’s m-tolyloxy group may lower its acidity relative to ’s fluoro-formyl derivative (predicted pKa 8.55), affecting ionization under physiological conditions .

Table 2: Bioactivity Comparison of Selected Compounds

- Anti-inflammatory Activity : Thiazolidinedione derivatives (e.g., compound 73) show potent anti-inflammatory effects, likely due to their dione moiety’s ability to chelate metal ions or modulate inflammatory pathways. The target compound’s lack of this moiety suggests a different mechanism .

- The target’s m-tolyloxy group may similarly enhance hydrophobic interactions with enzyme pockets .

Biological Activity

N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and anticonvulsant effects. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies associated with this compound.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with acetamides under controlled conditions. Characterization is performed using techniques like IR spectroscopy, NMR, and mass spectrometry to confirm the structure.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cell lines. Studies have shown that compounds with thiazole moieties can induce apoptosis in cancer cells, which is crucial for their anticancer action. For instance, compounds similar to this one demonstrated significant activity against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and caspase activation assays as indicators of apoptotic pathways .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6f | A549 | 10.5 | Apoptosis induction |

| 6g | C6 | 12.3 | Caspase activation |

| N-(4-methyl...) | A549 | 8.7 | DNA synthesis inhibition |

Anticonvulsant Activity

The anticonvulsant properties of this compound have also been explored. In animal models, derivatives with similar structural features have shown efficacy in reducing seizure activity. The mechanism often involves modulation of voltage-gated sodium channels, which are critical in neuronal excitability .

Table 2: Anticonvulsant Activity in Animal Models

| Compound | Model Used | Dose (mg/kg) | Efficacy (%) |

|---|---|---|---|

| 19 | MES | 100 | 85 |

| 24 | PTZ | 300 | 70 |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of thiazole derivatives. For instance, the methyl group at position 4 on the phenyl ring enhances anticancer activity, while modifications on the thiazole ring are essential for anticonvulsant effects.

Key Findings:

- Methyl Substitution: Enhances both anticancer and anticonvulsant activities.

- Thiazole Ring Modifications: Essential for maintaining biological efficacy.

Case Studies

- Study on Anticancer Effects: A study conducted on a series of thiazole derivatives including this compound showed promising results in inducing apoptosis in cancer cells via caspase pathway activation .

- Anticonvulsant Screening: In a pharmacological evaluation using maximal electroshock (MES) and pentylenetetrazole (PTZ) models, compounds related to this structure demonstrated significant protective effects against seizures, indicating their potential as therapeutic agents for epilepsy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.